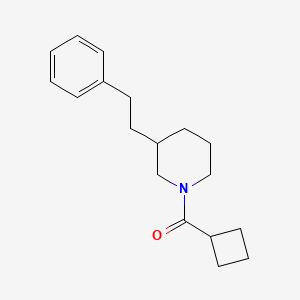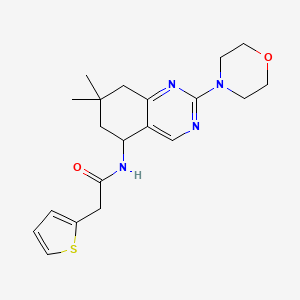![molecular formula C21H23N5O3S B5976446 1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B5976446.png)
1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyridine moiety, a piperidine ring, and a pyrrolidinone group, makes it a subject of interest for researchers in various fields.
Preparation Methods
The synthesis of 1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves multiple steps. One common method includes the following steps:
Formation of the Triazolopyridine Moiety: This can be achieved through a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Synthesis of the Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Coupling Reactions: The triazolopyridine moiety is then coupled with the piperidine derivative using sulfonylation reactions.
Formation of the Pyrrolidinone Group: The final step involves the formation of the pyrrolidinone group through cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, such as neurotransmitter uptake and signal transduction .
Comparison with Similar Compounds
1-(4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one can be compared with other triazolopyridine derivatives, such as:
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit biological activity and are being studied as potential c-Met kinase inhibitors.
1,2,4-Triazolo[1,5-a]pyridine Derivatives: These derivatives have shown promise as dual c-Met/VEGFR-2 inhibitors and have applications in cancer therapy.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20-7-4-14-25(20)17-8-10-18(11-9-17)30(28,29)24-12-3-5-16(15-24)21-23-22-19-6-1-2-13-26(19)21/h1-2,6,8-11,13,16H,3-5,7,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXQEBGWNOSTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)C4=NN=C5N4C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium iodide](/img/structure/B5976372.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5976377.png)
![methyl 2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5976385.png)
![N-({1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinyl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5976402.png)
![3-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE](/img/structure/B5976410.png)
![1-(3-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B5976421.png)
![Methyl 2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5976426.png)
![2-(4-chlorophenoxy)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B5976433.png)

![3-[(benzylamino)methylene]-5-(4-methoxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B5976438.png)
![N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-chromanecarboxamide](/img/structure/B5976462.png)

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-fluorobenzamide](/img/structure/B5976468.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B5976475.png)
